1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea
Brand Name: Vulcanchem
CAS No.: 2309310-31-2
VCID: VC4324494
InChI: InChI=1S/C15H15N5OS/c1-20-10-13(9-18-20)12-5-11(6-16-8-12)7-17-15(21)19-14-3-2-4-22-14/h2-6,8-10H,7H2,1H3,(H2,17,19,21)
SMILES: CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3
Molecular Formula: C15H15N5OS
Molecular Weight: 313.38

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

CAS No.: 2309310-31-2

Cat. No.: VC4324494

Molecular Formula: C15H15N5OS

Molecular Weight: 313.38

* For research use only. Not for human or veterinary use.

1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea - 2309310-31-2

Specification

CAS No. 2309310-31-2
Molecular Formula C15H15N5OS
Molecular Weight 313.38
IUPAC Name 1-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Standard InChI InChI=1S/C15H15N5OS/c1-20-10-13(9-18-20)12-5-11(6-16-8-12)7-17-15(21)19-14-3-2-4-22-14/h2-6,8-10H,7H2,1H3,(H2,17,19,21)
Standard InChI Key WJFZGDMUZGELRB-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NC3=CC=CS3

Introduction

The compound 1-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is a heterocyclic urea derivative. Such compounds are widely studied in medicinal chemistry due to their potential biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects. This article provides an in-depth review of the synthesis, structural properties, and potential applications of this compound.

Structural Overview

Chemical Structure:

  • Core Framework: The molecule contains a urea backbone substituted with a thiophene ring and a pyridine-pyrazole moiety.

  • Key Features:

    • Pyrazole Group: Known for its bioactivity and ability to interact with biological targets.

    • Pyridine Ring: Often associated with improved pharmacokinetics.

    • Thiophene Substitution: Enhances lipophilicity and binding affinity in drug design.

Molecular Formula: C15H15N5OS

Molecular Weight: Approximately 317.38 g/mol

Synthesis

The synthesis of such heterocyclic ureas typically involves:

  • Preparation of Key Intermediates:

    • Pyrazole derivatives are synthesized via condensation reactions involving hydrazines and diketones.

    • Thiophene derivatives are introduced through electrophilic substitution or Suzuki coupling reactions.

  • Urea Formation:

    • The final coupling of the substituted pyridine-pyrazole intermediate with thiophene is achieved using isocyanates or carbamoyl chlorides under mild conditions.

General Reaction Scheme:

StepReagents/ConditionsProduct
1Hydrazine hydrate + β-diketonePyrazole intermediate
2Pyridine bromide + BasePyridine derivative
3Thiophene + Carbamoyl chlorideFinal urea compound

Analytical Characterization

The compound can be characterized using the following techniques:

  • NMR Spectroscopy (¹H and ¹³C):

    • Distinct chemical shifts for aromatic protons on pyrazole, pyridine, and thiophene rings.

    • Urea NH signals typically appear in the downfield region (~7–9 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 317 (corresponding to C15H15N5OS).

  • Infrared Spectroscopy (IR):

    • Urea carbonyl stretch observed around 1650–1700 cm⁻¹.

    • Aromatic C-H stretches between 3000–3100 cm⁻¹.

  • X-Ray Crystallography (if applicable):

    • Provides detailed information on bond lengths and angles, confirming the molecular geometry.

Biological Activity

Heterocyclic ureas like this compound exhibit diverse biological activities:

  • Enzyme Inhibition:

    • Potential as urease inhibitors, which are valuable in treating infections caused by Helicobacter pylori or managing urolithiasis .

  • Anticancer Activity:

    • Diaryl ureas have shown antiproliferative effects against various cancer cell lines .

  • Antimicrobial Properties:

    • Compounds containing pyrazole and thiophene moieties often display antibacterial and antifungal activities due to their ability to disrupt microbial enzymes .

Applications in Drug Development

This compound's structural features make it a promising candidate for:

  • Drug Discovery Programs:

    • Pyrazole-pyridine frameworks are common scaffolds in kinase inhibitors.

  • Structure-Based Design:

    • Functional groups can be modified to enhance selectivity and potency against specific biological targets.

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